2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that combines a pyrrolo[1,2-a]pyrazine ring system with an isoindoline-1,3-dione moiety. Compounds with such structures are often of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the following steps :
Formation of Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of N-aminoethylpyrroles with aldehydes, catalyzed by chiral phosphoric acid.
Attachment of Isoindoline-1,3-dione Moiety: The isoindoline-1,3-dione can be synthesized from o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents, using SiO2-tpy-Nb as a catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can significantly improve the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Similar structure but lacks the isoindoline-1,3-dione moiety.
Isoindoline-1,3-dione derivatives: Compounds with similar dione structures but different substituents.
Uniqueness
2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione is unique due to its combined pyrrolo[1,2-a]pyrazine and isoindoline-1,3-dione structures, which confer distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-4-1-2-5-12(11)16(21)19(15)10-13-14-6-3-8-18(14)9-7-17-13/h1-6,8,13,17H,7,9-10H2 |
InChI Key |
BSUDBTMFGQKXID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=C2C(N1)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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